Lipophilicity (XLogP3) Comparison
The computed lipophilicity of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (XLogP3 = 1.7) [1] is significantly lower than the regioisomeric comparator 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (XLogP3 = 2.0) . This difference of −0.3 log units suggests that the target compound has improved aqueous solubility, a desirable characteristic for biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, XLogP3 = 2.0 |
| Quantified Difference | Δ LogP = -0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A lower logP value for the target compound, compared to its regioisomer, may be a deciding factor for researchers selecting a scaffold for aqueous-compatible click chemistry or biological probe development.
- [1] PubChem Compound Summary for CID 72212465, 2-Methoxy-5-(prop-2-YN-1-YL)pyridine. Computed Descriptors. View Source
